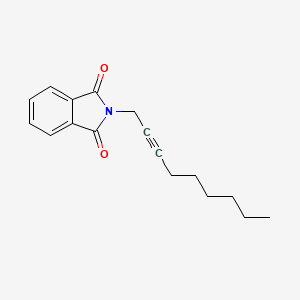
2-(2-Nonyn-1-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nonyn-1-yl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an isoindoline core and a nonynyl side chain, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of a solvent or solventless conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often involve large-scale synthesis using efficient and environmentally friendly processes. Transition-metal-catalyzed reactions and organocatalytic methods are commonly employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-(2-Nonyn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the isoindoline core or the nonynyl side chain.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
2-(2-Nonyn-1-yl)isoindoline-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Nonyn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate dopamine receptors, which are involved in various neurological processes. The compound’s structure allows it to interact with amino acid residues at the receptor’s binding site, influencing receptor activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Nonyn-1-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its nonynyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-non-2-ynylisoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-6,13H2,1H3 |
InChIキー |
YLHGFARABALKNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


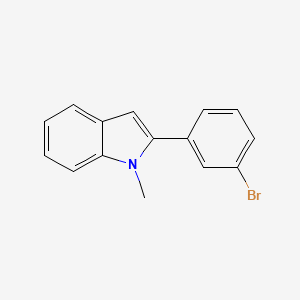
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)

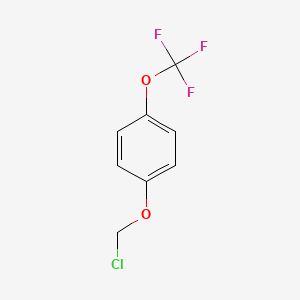
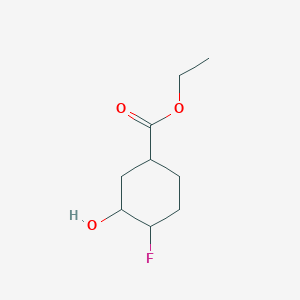
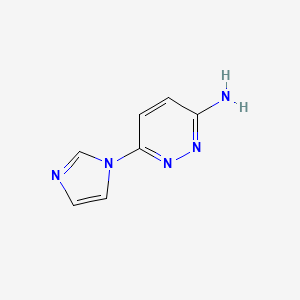
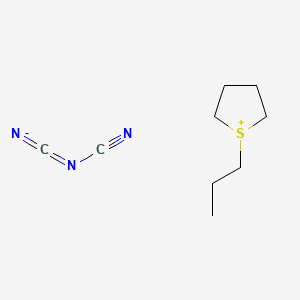

![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
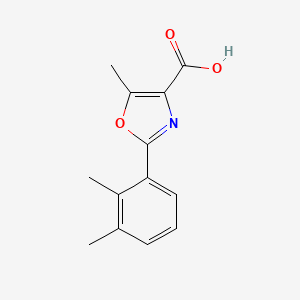
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
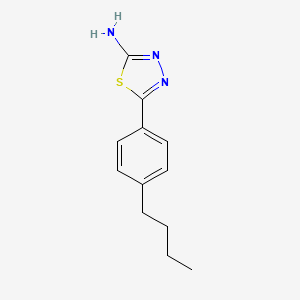
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
